molecular formula C7H9NO4 B8599586 4-Methoxy-3-pyrrolin-2-on-1-yl-acetic acid

4-Methoxy-3-pyrrolin-2-on-1-yl-acetic acid

Cat. No. B8599586
M. Wt: 171.15 g/mol
InChI Key: FCPNSEAKHSMNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371237

Procedure details

30 g (400 mmol) of glycine was suspended in 60 ml of H2O and heated to 70° C. 10M of NaOH was added with an autotitrator up to pH 8.5. Then, 22.4 g (136 mmol) of 4-chloro-3-methoxy-but-2E-enoic acid methyl ester was added at 70° to 75° C. The pH was kept constant at 8.5 by adding 10M of NaOH. After 1 hour, another 22.4 g (136 mmol) of 4-chloro-3-methoxy-but-2E-enoic acid methyl ester was added, and, after another hour, 22.4 g (136 mmol) of 4-chloromethoxy-but-3E-enoic acid methyl ester again was added. After the final addition, the reaction mixture was stirred for another 3.5 hours at 70° to 70° C. The consumption of 10M of NaOH was then 80.3 ml, which corresponded to 2 equivalents relative to the glycine used. The reaction mixture was cooled to room temperature and diluted with 40 ml of H2O. Then, the reaction mixture was adjusted to pH 1 with concentrated HCl. The product precipitated after a short time, was filtered off and washed with saturated NaCl solution. After drying, 70.9 g of product was obtained. 3.41 g of product was obtained from the mother liquor. The total yield was 84 percent. The crude product was recrystallized from isopropanol: 68 g was recrystallized from 450 ml of isopropanol. 47 g of product, which corresponded to an 87 percent yield, was obtained. The product contained less than 0.01 percent of Cl31. Other data for the product was:
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22.4 g
Type
reactant
Reaction Step Five
Quantity
22.4 g
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].C[O:9][C:10](=O)/[CH:11]=[C:12](/[O:15][CH3:16])\[CH2:13]Cl.COC(=O)C/C=C/OCCl>O>[CH3:16][O:15][C:12]1[CH2:13][N:1]([CH2:2][C:3]([OH:5])=[O:4])[C:10](=[O:9])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
22.4 g
Type
reactant
Smiles
COC(\C=C(/CCl)\OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
22.4 g
Type
reactant
Smiles
COC(\C=C(/CCl)\OC)=O
Step Six
Name
Quantity
22.4 g
Type
reactant
Smiles
COC(C\C=C\OCCl)=O
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 3.5 hours at 70° to 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after another hour
ADDITION
Type
ADDITION
Details
After the final addition
CUSTOM
Type
CUSTOM
Details
The consumption of 10M of NaOH
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with 40 ml of H2O
CUSTOM
Type
CUSTOM
Details
The product precipitated after a short time
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC(N(C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.9 g
YIELD: CALCULATEDPERCENTYIELD 304.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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